REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:12][CH:11]=1>C(Cl)(Cl)Cl>[NH2:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:14][C:15]=1[Cl:1]
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Name
|
|
Quantity
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7.45 g
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Type
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reactant
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Smiles
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ClN1C(CCC1=O)=O
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Name
|
ethyl 4-aminophenylacetate
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Quantity
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10 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)CC(=O)OCC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature, under argon, for 15 minutes
|
Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The reaction mixture was washed with water (250 mls)
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Type
|
CUSTOM
|
Details
|
the organic layer collected
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Type
|
CUSTOM
|
Details
|
This was evaporated to dryness
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Type
|
CUSTOM
|
Details
|
to give a dark brown oil, 9.8 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)CC(=O)OCC)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |